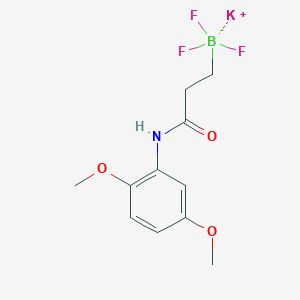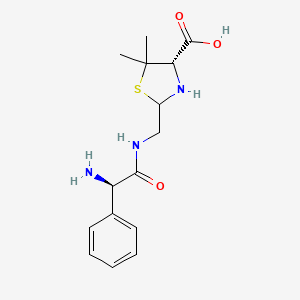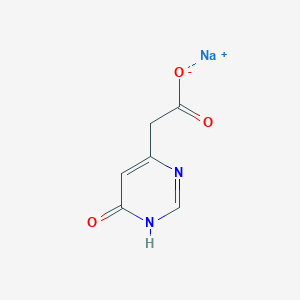
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt: is a biochemical compound primarily used in proteomics research . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The sodium salt form enhances its solubility in water, making it more suitable for various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine derivatives.
Hydroxylation: Introduction of a hydroxyl group at the 6th position of the pyrimidine ring.
Acetylation: Addition of an acetic acid moiety to the 4th position of the pyrimidine ring.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and acetic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Hydroxypyrimidin-4-yl)acetic acid: The non-sodium salt form of the compound.
(6-Hydroxypyrimidin-4-yl)propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.
(6-Hydroxypyrimidin-4-yl)butyric acid: Another derivative with a butyric acid moiety.
Uniqueness
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt is unique due to its enhanced solubility in water, which makes it more suitable for aqueous biochemical applications. Additionally, the specific positioning of the hydroxyl and acetic acid groups provides distinct chemical properties that can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H5N2NaO3 |
|---|---|
Molekulargewicht |
176.11 g/mol |
IUPAC-Name |
sodium;2-(6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-5-1-4(2-6(10)11)7-3-8-5;/h1,3H,2H2,(H,10,11)(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
DTDNPTZZUUHABK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(N=CNC1=O)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


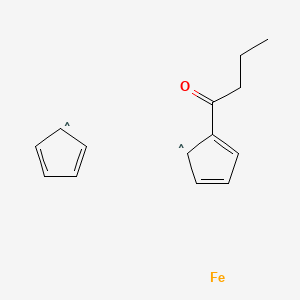


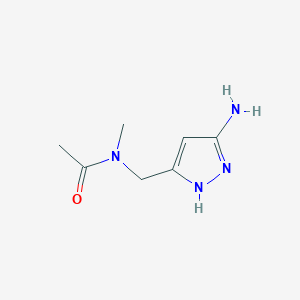
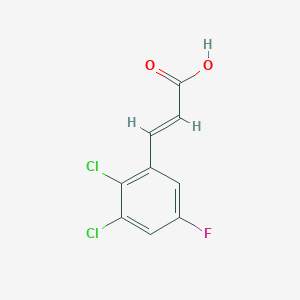
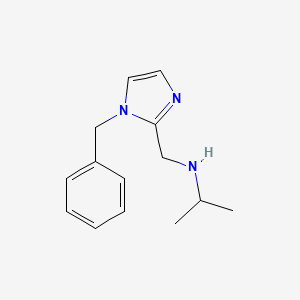



![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
